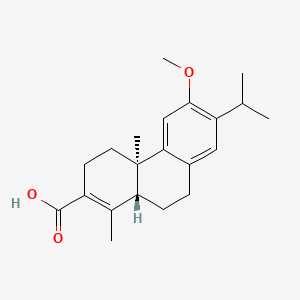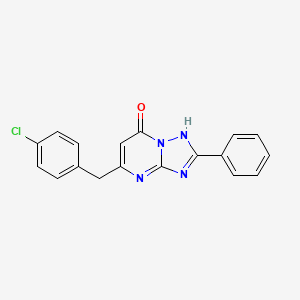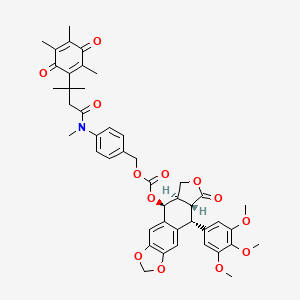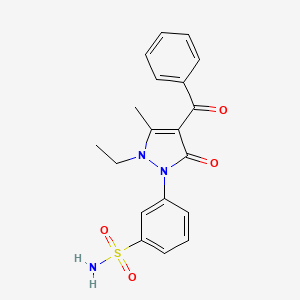
NMDA receptor modulator 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMDA receptor modulator 5 is a compound that interacts with N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. NMDA receptor modulators are being studied for their potential therapeutic applications in various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor modulator 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: NMDA receptor modulator 5 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
NMDA receptor modulator 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of NMDA receptors and their role in synaptic transmission.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate neuronal activity.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders such as depression, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
NMDA receptor modulator 5 exerts its effects by binding to specific sites on the NMDA receptor, which is a ligand-gated ion channel. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include the GluN1, GluN2, and GluN3 subunits of the NMDA receptor. The pathways involved in its mechanism of action include the regulation of calcium ion influx, which is critical for synaptic plasticity and neuronal communication .
Comparison with Similar Compounds
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Acamprosate: A compound that modulates NMDA receptor activity and is used in the treatment of alcohol dependence.
D-Cycloserine: A partial NMDA receptor agonist investigated for its potential in treating anxiety disorders and enhancing cognitive function .
Uniqueness: NMDA receptor modulator 5 is unique in its specific binding affinity and modulatory effects on NMDA receptor subunits. This allows for precise tuning of receptor activity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C14H11F3N2O3S |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
5-[(3R)-3-methyl-7-(trifluoromethyl)-2H-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C14H11F3N2O3S/c1-13(10-5-18-11(20)12(21)19-10)6-22-8-4-7(14(15,16)17)2-3-9(8)23-13/h2-5H,6H2,1H3,(H,18,20)(H,19,21)/t13-/m0/s1 |
InChI Key |
OQPPGZPVQXBCFK-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@]1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
Canonical SMILES |
CC1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)




![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)


